molecular formula C11H18F3NO4 B15253330 5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid

5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid

Cat. No.: B15253330
M. Wt: 285.26 g/mol
InChI Key: HPBALYPWJLYFON-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid typically involves the protection of an amino acid precursor with a Boc group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of the precursor is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods, depending on the precursor used.

    Final Product Formation: The protected amino acid is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in further biochemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid
  • 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-6-4-5-7(8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

HPBALYPWJLYFON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)C(F)(F)F

Origin of Product

United States

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